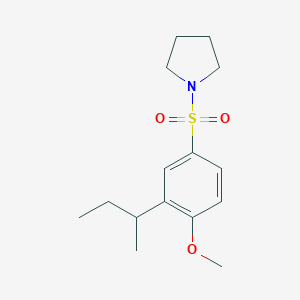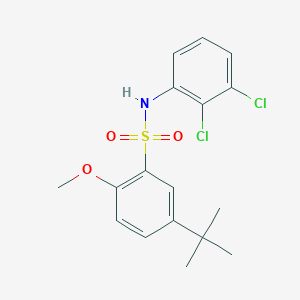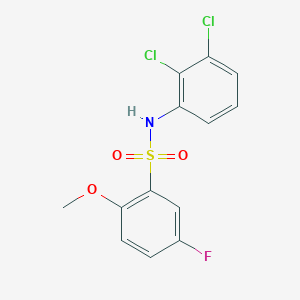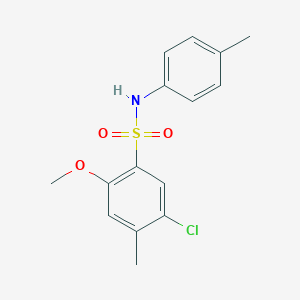
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether, also known as S-23121, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have antidepressant and anxiolytic effects.
Mechanism of Action
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether works by selectively inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of this neurotransmitter. This increase in serotonin levels is thought to be responsible for the antidepressant and anxiolytic effects of 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether.
Biochemical and Physiological Effects:
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include an increase in serotonin levels in the brain, as well as changes in the levels of other neurotransmitters, such as dopamine and norepinephrine. 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has also been shown to have anxiolytic effects, as well as effects on cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether in lab experiments is its selectivity for the serotonin reuptake transporter, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether is that it may not accurately reflect the effects of other SSRIs, which have different chemical structures and mechanisms of action.
Future Directions
There are several potential future directions for research on 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether. Another area of interest is the study of the long-term effects of 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether on the brain and behavior, as well as its potential use in the treatment of other neurological disorders.
Synthesis Methods
The synthesis of 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether involves several steps, including the reaction of 2-sec-butyl-4-chlorophenol with pyrrolidine and sodium hydride to form the corresponding pyrrolidine derivative. This intermediate is then reacted with methanesulfonyl chloride to produce 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether.
Scientific Research Applications
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has been studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. In preclinical studies, 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has been shown to have antidepressant and anxiolytic effects, without the side effects commonly associated with traditional antidepressants.
properties
Product Name |
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether |
|---|---|
Molecular Formula |
C15H23NO3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(3-butan-2-yl-4-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-4-12(2)14-11-13(7-8-15(14)19-3)20(17,18)16-9-5-6-10-16/h7-8,11-12H,4-6,9-10H2,1-3H3 |
InChI Key |
VVJCETWUXDEZBW-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)












